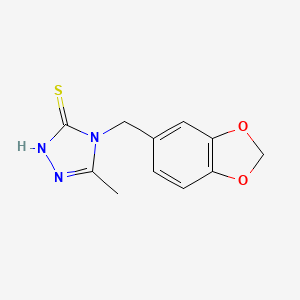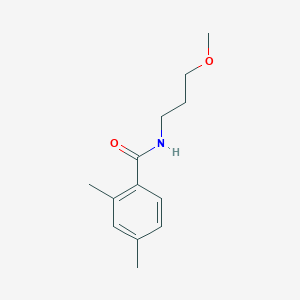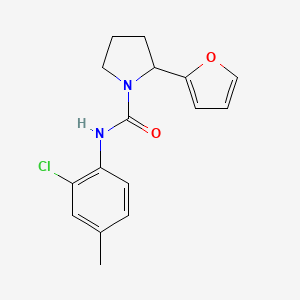
4-(1,3-BENZODIOXOL-5-YLMETHYL)-5-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Overview
Description
4-(1,3-BENZODIOXOL-5-YLMETHYL)-5-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a benzodioxole moiety, a triazole ring, and a hydrosulfide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-BENZODIOXOL-5-YLMETHYL)-5-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.
Introduction of the Triazole Ring: The triazole ring can be introduced via a cycloaddition reaction, often using azides and alkynes in the presence of a copper catalyst (CuAAC reaction).
Attachment of the Hydrosulfide Group: The hydrosulfide group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a thiol group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrosulfide group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the benzodioxole moiety, potentially leading to ring-opening or hydrogenation products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NaOH, NH₃) are commonly employed.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced triazole derivatives, hydrogenated benzodioxole
Substitution: Various substituted benzodioxole and triazole derivatives
Scientific Research Applications
Chemistry
In organic synthesis, 4-(1,3-BENZODIOXOL-5-YLMETHYL)-5-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can serve as a versatile building block for the construction of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit antimicrobial, antifungal, or anticancer properties, making it valuable for pharmaceutical research.
Medicine
In medicinal chemistry, this compound could be investigated for its therapeutic potential. Its ability to interact with biological targets such as enzymes or receptors could lead to the development of new drugs.
Industry
In the materials science industry, the compound’s unique structural features could be exploited for the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 4-(1,3-BENZODIOXOL-5-YLMETHYL)-5-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may facilitate binding to hydrophobic pockets, while the triazole ring could participate in hydrogen bonding or coordination with metal ions. The hydrosulfide group may act as a nucleophile, participating in covalent modifications of target proteins.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-BENZODIOXOL-5-YLMETHYL)-4-METHYL-1H-1,2,4-TRIAZOLE
- 4-(1,3-BENZODIOXOL-5-YLMETHYL)-5-METHYL-1,2,4-TRIAZOLE-3-THIOL
- 1-(1,3-BENZODIOXOL-5-YLMETHYL)-3-METHYL-1H-1,2,4-TRIAZOLE
Uniqueness
4-(1,3-BENZODIOXOL-5-YLMETHYL)-5-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE stands out due to the presence of the hydrosulfide group, which imparts unique reactivity and potential biological activity. This differentiates it from other similar compounds that may lack this functional group or possess different substituents.
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c1-7-12-13-11(17)14(7)5-8-2-3-9-10(4-8)16-6-15-9/h2-4H,5-6H2,1H3,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHBHPWUYUUUFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)N1CC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-2-(1,3-benzodioxol-5-yl)-3-{2-[(4-nitrobenzyl)oxy]phenyl}prop-2-enenitrile](/img/structure/B4799827.png)
![2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4799843.png)
![N-cyclopropyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4799846.png)
![N-(3,5-dimethylphenyl)-2-[4-(4-morpholinylcarbonothioyl)phenoxy]acetamide](/img/structure/B4799852.png)
![N-(2-fluorophenyl)-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4799866.png)
![3-CYCLOPROPYL-2-{[2-(2,4-DIFLUOROPHENYL)-2-OXOETHYL]SULFANYL}-4(3H)-QUINAZOLINONE](/img/structure/B4799869.png)
![4-butyl-N-{4-[(2,6-dimethylpiperidin-1-yl)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B4799871.png)
![2-(methoxymethyl)-3-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B4799876.png)
![N-[3-(1-azepanyl)propyl]-4-chlorobenzamide](/img/structure/B4799882.png)
![3,4-DIHYDRO-2(1H)-ISOQUINOLINYL[5-(4-FLUOROPHENYL)-7-(1,1,2,2,2-PENTAFLUOROETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE](/img/structure/B4799892.png)
![2-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-N-(4-chlorophenyl)hydrazinecarboxamide](/img/structure/B4799909.png)
![N-[1-(4-chlorophenyl)propyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B4799922.png)

